molecular formula C21H13BrClN3O3S B14101944 1-(3-Bromophenyl)-7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Bromophenyl)-7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14101944
M. Wt: 502.8 g/mol
InChI Key: AXFGWVMEBJOUEV-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of bromophenyl, chloro, ethyl, thiadiazole, and chromeno-pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, chloroform, and ethyl thiadiazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate signaling pathways by interacting with specific receptors or proteins involved in signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromophenyl)-7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C21H13BrClN3O3S

Molecular Weight

502.8 g/mol

IUPAC Name

1-(3-bromophenyl)-7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H13BrClN3O3S/c1-2-15-24-25-21(30-15)26-17(10-4-3-5-11(22)8-10)16-18(27)13-9-12(23)6-7-14(13)29-19(16)20(26)28/h3-9,17H,2H2,1H3

InChI Key

AXFGWVMEBJOUEV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)Br

Origin of Product

United States

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